N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound classified as a sulfonamide derivative. Its structure features an ethylsulfonyl group linked to a tetrahydroquinoline ring, which is further connected to a benzamide moiety. This unique configuration makes it significant for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound's IUPAC name reflects its complex structure, and it has been assigned the chemical identifier 946214-54-6.
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process:
The molecular formula of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of approximately 320.41 g/mol. The compound's structure can be described using several representations:
InChI=1S/C16H20N2O3S/c1-5-20(18,19)17-12-9-10-15(21)14(12)8-7-11(10)6-4/h4-8H,5-6H2,1-3H3,(H,17,19)
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)c3ccccc3
These representations provide insight into the compound's connectivity and stereochemistry.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can participate in various chemical reactions:
The reactions typically require specific conditions:
The physical properties include:
Key chemical properties involve:
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several notable applications:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4